2-Fluoro-4-methylbenzonitrile

Description

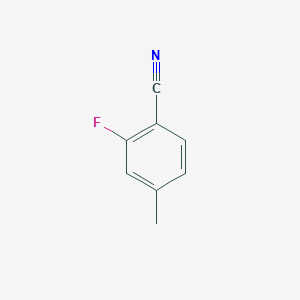

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGNLBCJPBKXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380934 | |

| Record name | 2-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85070-67-3 | |

| Record name | 2-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Intensification for 2 Fluoro 4 Methylbenzonitrile

Historical Development of Synthetic Routes to 2-Fluoro-4-methylbenzonitrile

The primary drawbacks of these historical routes included:

Use of Highly Toxic Reagents: Copper(I) cyanide is highly toxic, making its handling and disposal on a commercial scale problematic and hazardous. google.com

Harsh Reaction Conditions: High temperatures and long reaction times not only consume significant energy but also promote side reactions, decreasing the purity and yield of the final product. google.com

Difficult Intermediates: Some precursor materials, such as bromo-intermediates like 2-bromo-5-fluorotoluene (B1266450), are lachrymatory, making them difficult to handle, especially on an industrial scale. wipo.int

Another documented historical route involved the use of a Grignard reaction, where a starting material like 2-bromo-5-fluorotoluene is reacted to form a magnesium salt, which then reacts with a cyanating agent. google.com While effective, these multi-step syntheses were often described as complex and costly, providing impetus for the development of more streamlined and economical processes. google.com

Contemporary Synthetic Strategies for this compound

Modern synthetic strategies focus on improving efficiency, safety, and scalability. These contemporary routes often employ milder conditions, less toxic reagents, and advanced catalytic systems.

Significant improvements in the synthesis of this compound have been achieved through the optimization of reaction conditions and the development of new catalyst systems.

One prominent contemporary method is the palladium-catalyzed cyanation of 4-bromo-3-fluorotoluene. This reaction, a variation of the Rosenmund-von Braun reaction, uses a less toxic cyanide source and a highly efficient palladium catalyst. The use of zinc cyanide (Zn(CN)₂) is preferred over copper(I) cyanide, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.

Table 1: Palladium-Catalyzed Synthesis of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 4-bromo-3-fluorotoluene | |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | |

| Solvent | N,N-dimethylformamide (DMF) | |

| Temperature | 100°C |

| Reaction Time | 18 hours | |

Another highly optimized contemporary route starts from 4-fluoro-2-methylbenzaldehyde (B1304903), proceeding via a 4-fluoro-2-methylbenzaldoxime intermediate. This two-step process is notable for its efficiency and avoidance of hazardous metal cyanides in the nitrile formation step. The conditions for each step have been carefully optimized to maximize yield and minimize side reactions. google.com

Table 2: Two-Step Synthesis from 4-Fluoro-2-methylbenzaldehyde

| Step | Reagents & Conditions | Purpose | Source(s) |

|---|---|---|---|

| 1. Oxime Formation | Reactant: 4-fluoro-2-methylbenzaldehyde; Reagent: Hydroxylamine (B1172632) hydrochloride; Solvent: Ethanol; Temperature: 20-25°C. | Conversion of aldehyde to oxime with yields often exceeding 85%. | google.com |

| 2. Dehydration | Reactant: 4-fluoro-2-methylbenzaldoxime; Reagent: Sodium bisulphate monohydrate; Solvent: Toluene (B28343); Temperature: 110-115°C. | Conversion of oxime to the final nitrile product. Temperatures above 120°C can promote side reactions. | google.com |

The development of novel synthetic pathways has been accompanied by the use of new precursors that offer advantages in terms of safety, cost, and efficiency. A key example is the use of 4-fluoro-2-methylbenzaldehyde as a starting material. google.comwipo.int This precursor is particularly advantageous because it allows for the introduction of the nitrile group through the dehydration of an oxime, thereby circumventing the direct use of toxic metal cyanide salts that were characteristic of older methods starting from halogenated toluenes. google.comwipo.int This modern approach is considered more commercially friendly and safer for large-scale production. wipo.int

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant green advancement in the synthesis of this compound is the reduction and elimination of hazardous materials.

Avoiding Toxic Cyanides: As mentioned, historical routes often relied on highly toxic copper(I) cyanide. google.com Modern palladium-catalyzed methods have shifted to the less acutely toxic zinc cyanide. The route beginning with 4-fluoro-2-methylbenzaldehyde represents a further improvement by avoiding metal cyanides altogether in the nitrile-forming step, instead using hydroxylamine hydrochloride followed by a simple dehydrating agent. google.comwipo.int

Safer Solvents: Research into the synthesis of aryl nitriles has demonstrated the viability of using water as a solvent for the conversion of aromatic aldehydes to nitriles, replacing harmful and high-boiling point solvents like DMF or N-methylpyrrolidone (NMP). rsc.orgresearchgate.net For the dehydration of 4-fluoro-2-methylbenzaldoxime, toluene is used, which is considered a more environmentally benign solvent than DMF. google.com

Atom economy and reaction efficiency are central to green synthetic design, aiming to maximize the incorporation of material from the starting materials into the final product.

High-Yield Reactions: The contemporary two-step synthesis from 4-fluoro-2-methylbenzaldehyde is designed for high efficiency, with the oxime formation step achieving yields over 85% and the subsequent dehydration being carefully controlled to prevent yield loss through side reactions like hydrolysis. google.com

Green Chemistry Approaches in this compound Synthesis

Process Optimization and Scalability Studies for this compound Production

The efficient and scalable production of this compound is a critical aspect of its application in various industrial sectors, particularly in the synthesis of pharmaceuticals. Process optimization focuses on enhancing yield, purity, and safety while minimizing costs and environmental impact. This section explores both modern continuous flow techniques and traditional industrial-scale batch synthesis considerations for this compound.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing, especially for reactions that are hazardous or require precise control. acs.orgseqens.com In a flow process, reactants are continuously pumped through a network of tubes or microreactors, where the reaction occurs. seqens.com This methodology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency. seqens.comnjbio.com

While specific, detailed research on the continuous flow synthesis of this compound is not extensively published, the principles and techniques are highly applicable to its production, particularly for cyanation reactions. The use of hazardous reagents like cyanides in batch processes at a large scale poses significant risks. acs.org Flow chemistry mitigates these risks by minimizing the reaction volume at any given time and enabling tight control over the reaction, which can prevent runaway reactions and reduce exposure to toxic materials. acs.orgseqens.com

Recent studies have demonstrated the successful application of flow chemistry for various cyanation processes, which can be extrapolated to the synthesis of this compound. rsc.org For instance, a continuous flow process for the synthesis of aryl nitriles using p-tosylmethyl isocyanide (TosMIC) as a cyanide-free nitrile source has been developed, offering a safer alternative to traditional methods. rsc.org This process boasts a short residence time of just 1.5 minutes. rsc.org Another approach involves the direct preparation of nitriles from carboxylic acids using acetonitrile (B52724) as both solvent and reagent under high-temperature and high-pressure conditions in a continuous flow setup. acs.org

The advantages of applying continuous flow to nitrile synthesis are summarized in the table below. These general benefits highlight the potential for developing a dedicated flow process for this compound.

| Feature | Advantage in Continuous Flow Synthesis | Relevance to this compound |

| Safety | Minimizes the volume of hazardous reagents (e.g., cyanides) at any given time. acs.orgseqens.com | Reduces risks associated with handling toxic cyanides. |

| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient heat exchange and precise temperature control. njbio.com | Prevents hotspots and side reactions, leading to higher purity. |

| Mixing | Rapid and efficient mixing of reactants. njbio.com | Ensures uniform reaction conditions and improves reaction rates. |

| Scalability | Scaling up is achieved by running the process for a longer duration rather than using larger reactors. seqens.com | Facilitates easier transition from laboratory to industrial production. |

| Automation | Processes can be highly automated for continuous production and monitoring. soton.ac.uk | Improves process control, consistency, and reduces labor costs. |

Industrial-Scale Synthesis Considerations

On an industrial scale, the synthesis of this compound is often carried out using batch processes, with a strong emphasis on cost-effectiveness, safety, and product purity. A common industrial method involves the dehydration of 4-fluoro-2-methylbenzaldoxime. rsc.org This process is favored for its mild conditions and the ease of isolating the final product.

A particularly effective system for this dehydration reaction on an industrial scale uses sodium bisulfate monohydrate (NaHSO₄·H₂O) as the dehydrating agent and toluene as the solvent. rsc.org This approach avoids more hazardous reagents like phosphorus pentoxide or concentrated sulfuric acid. rsc.org The reaction is typically carried out at a temperature of about 110°C to 115°C. rsc.org

Post-reaction, the crude this compound is purified through a series of steps including filtration to remove the dehydrating agent, solvent stripping to recover the toluene, and finally, crystallization from a mixture of toluene and hexane (B92381) to achieve high purity. rsc.org This process is designed to be efficient and commercially viable, avoiding the use of toxic reagents and high-boiling solvents that can complicate production and waste disposal. thieme-connect.com

The following table outlines key parameters and considerations for the industrial-scale batch synthesis of this compound.

| Parameter | Industrial-Scale Consideration | Typical Value/Method |

| Starting Material | 4-fluoro-2-methylbenzaldehyde | Converted to 4-fluoro-2-methylbenzaldoxime in the presence of hydroxylamine hydrochloride. |

| Dehydrating Agent | Sodium bisulfate monohydrate (NaHSO₄·H₂O) | Preferred for safety and mild reaction conditions. rsc.org |

| Solvent | Toluene | Chosen for its suitable boiling point and compatibility with the reagents. rsc.org |

| Reaction Temperature | Optimized for complete conversion and minimal side reactions. | 110°C - 115°C. rsc.org |

| Purification | Multi-step process to achieve high purity. | Filtration, solvent stripping, and crystallization from a toluene-hexane mixture. rsc.org |

| Purity | High purity is essential for pharmaceutical applications. | ≥99.0% (as determined by HPLC). |

| Batch Size | Reflects the scale of industrial production. | Can range from 50-100 kg. |

| Cycle Time | The total time for one complete batch. | Typically between 12-18 hours. |

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methylbenzonitrile

Mechanistic Pathways of Nucleophilic Aromatic Substitution on 2-Fluoro-4-methylbenzonitrile

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound. This reaction involves the displacement of a leaving group, in this case, the fluoride (B91410) ion, by a nucleophile. The SNAr mechanism is favored on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgchemistrysteps.com

In this compound, the nitrile (-CN) group is a potent electron-withdrawing group. Its presence significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. wikipedia.orgmasterorganicchemistry.com Since the fluorine atom is located at the ortho position to the nitrile group, this position is highly activated for SNAr.

The generally accepted mechanism for SNAr is a two-step addition-elimination process: chemistrysteps.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile group. chemistrysteps.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion. chemistrysteps.com

Electrophilic Aromatic Substitution Patterns of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring play a crucial role in directing the position of the incoming electrophile. pressbooks.pub The directing effects of the substituents in this compound are as follows:

Nitrile Group (-CN): This is a strong deactivating group and a meta-director. pressbooks.pubmasterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. pressbooks.publibretexts.org

Methyl Group (-CH₃): This is an activating group and an ortho, para-director. libretexts.orglibretexts.org It donates electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (sigma complex) formed during the reaction. libretexts.orglibretexts.org

Fluorine Atom (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate electron density through resonance. pressbooks.pubuci.edu

Interactive Table: Directing Effects for Electrophilic Aromatic Substitution

| Position for Attack | Directing Effect of -CN (at C1) | Directing Effect of -F (at C2) | Directing Effect of -CH₃ (at C4) | Overall Tendency |

| C3 | meta (favorable) | ortho (favorable) | meta (unfavorable) | Potentially favored |

| C5 | meta (favorable) | meta (unfavorable) | ortho (favorable) | Potentially favored |

| C6 | ortho (unfavorable) | para (favorable) | meta (unfavorable) | Less favored due to steric hindrance from -F |

Transformations Involving the Nitrile Functional Group of this compound

The nitrile group is a versatile functional group that can undergo a variety of transformations. libretexts.orgopenstax.org

Hydrolysis and Amidation Reactions

Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. libretexts.orglumenlearning.com The reaction typically requires either acidic or basic catalysis. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon. chemistrysteps.comebsco.com This initially forms an amide, which can be isolated under controlled conditions. stackexchange.com However, with prolonged heating in strong acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukebsco.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. openstax.orgchemistrysteps.com The reaction proceeds through an imine anion intermediate to form an amide. libretexts.org Similar to the acid-catalyzed process, the amide can be further hydrolyzed under more vigorous basic conditions to yield a carboxylate salt and ammonia. chemguide.co.uk

Reduction and Cyanation Pathways

The nitrile group can be reduced to either a primary amine or an aldehyde. wikipedia.org

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). libretexts.orgopenstax.org The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com Catalytic hydrogenation using catalysts like Raney nickel is also an effective method for this transformation. wikipedia.org

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), followed by an aqueous workup. wikipedia.orgchemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate which is then hydrolyzed to the aldehyde. youtube.com

Reactivity Governed by the Fluorine Atom and Methyl Group in this compound

Electronic and Steric Effects of Substituents

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects:

The nitrile group is strongly electron-withdrawing through both the inductive effect (due to the electronegativity of nitrogen) and the resonance effect (delocalization of the pi electrons). This deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. libretexts.org

The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing via induction due to its high electronegativity, which deactivates the ring. However, it can donate electron density through resonance via its lone pairs, which directs incoming electrophiles to the ortho and para positions. libretexts.org

The methyl group is electron-donating through an inductive effect, which activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.org

Steric Effects:

The presence of substituents on the ring can cause steric hindrance, which may influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the C6 position, which is ortho to the fluorine atom, might be sterically hindered. Similarly, attack at the C3 position is flanked by two substituents. Steric hindrance can also play a role in nucleophilic aromatic substitution, although the primary directing factor is the electronic activation by the nitrile group.

Interactive Table: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect for EAS | Effect on SNAr Reactivity |

| -CN | Withdrawing | Withdrawing | Deactivating | meta | Activating |

| -F | Withdrawing | Donating | Deactivating | ortho, para | Activating (as leaving group) |

| -CH₃ | Donating | None | Activating | ortho, para | Minimal |

Impact on Reaction Selectivity and Yield

The strong inductive electron-withdrawing effect (-I) of the ortho-fluorine atom, combined with the mesomeric electron-withdrawing effect (-M) of the nitrile group, significantly lowers the electron density of the aromatic ring. This activation is crucial for certain reaction classes, particularly nucleophilic aromatic substitution. Conversely, the methyl group exerts a positive inductive effect (+I) and hyperconjugation, donating electron density to the ring. This combination of opposing electronic influences is key to understanding the molecule's reactivity, often leading to high selectivity and predictable yields in various chemical transformations.

Influence on [3+2] Cycloaddition Reactions

A significant application demonstrating the electronic influence of the substituents is the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition between the nitrile and an azide (B81097) source. The efficiency of this reaction is highly dependent on the electronic nature of the nitrile. While specific studies focusing exclusively on this compound are not prevalent, the impact of its substitution pattern can be inferred from broader studies on substituted benzonitriles.

Research into the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from various aromatic aldehydes, hydroxylamine (B1172632), and sodium azide provides valuable comparative data. In this process, the aldehyde is converted in situ to the corresponding nitrile, which then undergoes cycloaddition. The yields obtained for different substituted benzonitriles under consistent catalytic conditions (using a Cu/C catalyst) highlight how electron-donating and electron-withdrawing groups affect the reaction outcome.

For instance, benzonitriles with electron-withdrawing groups tend to react efficiently. The presence of the ortho-fluoro and para-methyl groups in this compound presents a mixed electronic profile. The electron-donating methyl group might slightly reduce the electrophilicity of the nitrile carbon compared to an unsubstituted benzonitrile (B105546). However, the powerful inductive effect of the nearby ortho-fluoro group is expected to counteract this, enhancing the nitrile's reactivity towards the azide nucleophile, leading to favorable yields.

The following table details the yields of various 5-Aryl-1H-tetrazoles prepared from differently substituted benzonitriles (generated in situ from the corresponding aldehydes), illustrating the impact of electronic effects on the reaction yield.

| Substituent on Benzonitrile | Product | Yield (%) |

|---|---|---|

| 4-Methoxy (Electron-Donating) | 5-(4-methoxyphenyl)-1H-tetrazole | 89 |

| 4-Methyl (Electron-Donating) | 5-(p-tolyl)-1H-tetrazole | 92 |

| None (Unsubstituted) | 5-phenyl-1H-tetrazole | 94 |

| 4-Chloro (Electron-Withdrawing) | 5-(4-chlorophenyl)-1H-tetrazole | 95 |

| 2,4-Dichloro (Electron-Withdrawing) | 5-(2,4-dichlorophenyl)-1H-tetrazole | 93 |

| 4-Nitro (Strongly Electron-Withdrawing) | 5-(4-nitrophenyl)-1H-tetrazole | 96 |

Data derived from studies on the one-pot synthesis of 5-substituted 1H-tetrazoles from aromatic aldehydes.

Selectivity in Nucleophilic Aromatic Substitution (SNAr)

The substitution pattern of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom acts as the leaving group. The reaction exhibits high regioselectivity due to the powerful activating effect of the ortho-cyano group. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).

The stability of this intermediate determines the reaction's feasibility and selectivity. For this compound, nucleophilic attack at the C2 position (the carbon bearing the fluorine) is highly favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom of the cyano group through resonance. This provides significant stabilization that is not possible if the attack were to occur at other positions. The methyl group at the C4 position has a minimal electronic impact on the stability of this specific intermediate.

This inherent selectivity ensures that substitution occurs exclusively at the C2 position, leading to a single major product with high yield. For example, in the synthesis of advanced materials like thermally activated delayed fluorescence (TADF) emitters, related compounds such as 4-Fluoro-2-methylbenzonitrile (B118529) are used in SNAr reactions where the fluorine is selectively displaced by a nucleophile like a bicarbazole derivative. ossila.com This high degree of selectivity is critical in multistep syntheses, preventing the formation of isomeric impurities and simplifying purification processes.

Applications of 2 Fluoro 4 Methylbenzonitrile in Advanced Synthetic Chemistry

Role of 2-Fluoro-4-methylbenzonitrile as a Versatile Intermediate in Pharmaceutical Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. chemimpex.com Its distinct properties and reactivity are instrumental in creating innovative drug candidates. chemimpex.com The presence of both a fluorine atom and a nitrile functional group allows for its use as an intermediate in the creation of a wide array of pharmaceuticals. chemimpex.com

This compound is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted for its role in developing drugs for metabolic disorders. For instance, it has been used in the synthesis of fluorobenzamidrazone-based compounds. innospk.com

Research has highlighted the use of this compound in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com It serves as a precursor in the synthesis of anti-inflammatory chalcones and dihydropyrazole derivatives. The compound's derivatives have shown potential cytotoxic effects against cancer cell lines.

This compound is a crucial intermediate in the synthesis of the anti-diabetic drug, Trelagliptin Succinate. bulatpharmaceutical.com The synthesis process involves the bromination of 4-fluoro-2-methylbenzonitrile (B118529). bulatpharmaceutical.comfigshare.comsamipubco.com This improved process for synthesizing Trelagliptin Succinate has been described as efficient and concise. figshare.comresearchgate.netresearchgate.net

Table 1: Synthesis of Trelagliptin Succinate

| Starting Material | Key Reaction Step | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| 4-Fluoro-2-methylbenzonitrile | Bromination | 2-bromomethyl-4-fluorobenzonitrile | bulatpharmaceutical.comsamipubco.com |

| 2-bromomethyl-4-fluorobenzonitrile | Reaction with diethyl phosphite | Compound 3 | bulatpharmaceutical.comsamipubco.com |

| Compound 3 | Condensation with 3-methyl-6-chlorouracil | Intermediate 4 | bulatpharmaceutical.comsamipubco.com |

| Intermediate 4 | Nucleophilic substitution with (R)-3-aminopiperidine | Trelagliptin | bulatpharmaceutical.comsamipubco.com |

The structure of this compound makes it a valuable component in designing biologically active molecules that target specific biological pathways. chemimpex.com Its ability to act as a building block is key to its relevance in medicinal chemistry. chemimpex.com The incorporation of fluorine can modulate the basicity of nearby functional groups, which can lead to enhanced bioavailability and biological activity. nih.gov

The introduction of fluorine into drug candidates can significantly improve their pharmacokinetic properties. chemimpex.com Fluorination often leads to increased metabolic stability and enhanced therapeutic efficacy. chemimpex.comutupub.fitcichemicals.com The presence of fluorine can alter the lipophilicity and pKa of a molecule, which can positively impact its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govutupub.fi

Utility in Agrochemical Synthesis and Formulation

Beyond pharmaceuticals, this compound is also utilized in the synthesis and formulation of agrochemicals. chemimpex.com It serves as an intermediate in the creation of new pesticides, including herbicides and insecticides, contributing to improved crop protection. chemimpex.comevitachem.com For example, it has been used in the synthesis of pyrimidin-4-amine derivatives containing an oxadiazole motif, some of which have shown excellent insecticidal activity. hep.com.cn

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-2-methylbenzonitrile |

| Trelagliptin Succinate |

| 2-bromomethyl-4-fluorobenzonitrile |

| 3-methyl-6-chlorouracil |

| (R)-3-aminopiperidine |

| Diethyl phosphite |

| Succinic acid |

| Fluorobenzamidrazone |

| Chalcones |

| Dihydropyrazole |

| Pyrimidin-4-amine |

Development of Herbicides and Pesticides

This compound serves as a key starting material in the synthesis of complex agrochemicals. chemimpex.com Its structure is incorporated into larger molecules designed to act as potent herbicides and pesticides. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product, attributes that are highly desirable in modern agrochemical design. chemimpex.com

A notable example is its use in the creation of novel insecticides. Research has demonstrated the synthesis of pyrimidin-4-amine derivatives that incorporate a 1,2,4-oxadiazole (B8745197) motif, starting from this compound. nih.gov These resulting compounds have been studied for their insecticidal properties. The synthesis involves multiple steps where the benzonitrile (B105546) derivative is transformed into a more complex heterocyclic structure, highlighting its role as a foundational block for creating active pesticidal agents. nih.gov The development of such compounds is crucial for managing pest resistance and ensuring food security.

Research on Crop Protection Agents

Expanding on its role in pesticide development, this compound is integral to the broader research field of crop protection. The goal is to develop agents that not only are effective against pests and diseases but also exhibit favorable environmental and toxicological profiles. chemimpex.com Fluorinated compounds are often investigated for this purpose, as they can lead to products with high efficacy at lower application rates. bldpharm.com

The synthesis of pyrimidin-4-amine-based insecticides from this compound is a direct contribution to this area. nih.gov By providing a route to new active ingredients, the compound helps researchers develop novel solutions to protect crops and enhance agricultural yields. chemimpex.com Its application allows for the generation of diverse chemical libraries that can be screened for efficacy against a wide range of agricultural pests.

Contribution to Advanced Materials Science and Engineering

The utility of this compound extends beyond agriculture into the realm of materials science, where its unique electronic and physical properties are harnessed to create advanced materials.

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

A significant application of fluorinated benzonitriles is in the development of materials for Organic Light-Emitting Diodes (OLEDs). Specifically, they are used to synthesize Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for achieving high-efficiency in next-generation displays and lighting. chemimpex.comacs.org While direct synthesis examples for this compound are proprietary, research on its isomers demonstrates the principle. For instance, its isomer, 4-fluoro-2-methylbenzonitrile, has been used to create a highly efficient TADF emitter. ossila.com

In one study, 4-fluoro-2-methylbenzonitrile was reacted with bicarbazole to produce a TADF emitter. ossila.com The presence of the methyl group was found to enhance the thermal stability of the final molecule. The OLED device fabricated with this material exhibited excellent performance, as detailed in the table below. ossila.com This highlights the potential of the fluoromethylbenzonitrile scaffold in creating high-performance electronic materials.

| Performance Metric | Value |

| Max. External Quantum Efficiency (EQE) | 10.8% |

| Current Efficiency | 34.5 cd/A |

| Power Efficiency | 29.9 lm/W |

| Initial Decomposition Temperature | 447 °C |

| Data from a study on an isomeric TADF emitter synthesized from 4-fluoro-2-methylbenzonitrile. ossila.com |

Exploration in Novel Polymer and Coating Formulations

This compound is explored as a building block for specialty polymers and resins. chemimpex.com The incorporation of fluorinated monomers like this can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance. chemimpex.comcore.ac.uk Fluorinated polymers are well-known for their low surface energy, which translates to anti-adhesive properties and low friction coefficients, making them suitable for advanced coatings. core.ac.uk While specific polymerization reactions involving this compound as a monomer are not widely published in open literature, it is categorized as a material building block for polymer science, indicating its role in the synthesis of new high-performance fluoropolymers. bldpharm.com

Innovations in Specialty Chemicals

Beyond its specific roles in agrochemicals and materials, this compound is a versatile intermediate for producing a range of specialty chemicals. chemimpex.com Its value lies in the distinct reactivity conferred by its functional groups. The nitrile group can be converted into other functionalities, while the fluorine atom influences the electronic nature of the aromatic ring, enabling specific chemical transformations. Researchers and chemical manufacturers utilize it for its stability and compatibility with various reaction conditions, which facilitates efficient and reliable synthesis processes for creating novel, high-value chemical products. chemimpex.com

Comparative Studies with Isomeric Fluoromethylbenzonitriles in Applied Synthesis

The specific arrangement of the fluoro, methyl, and nitrile groups on the benzene (B151609) ring is critical, and different isomers of fluoromethylbenzonitrile often exhibit distinct behaviors and are chosen for different applications.

A direct comparison can be seen in the synthesis of insecticidal agents. One study utilized this compound, 3-fluoro-4-methylbenzonitrile (B68015), and 2,3-difluoro-4-methylbenzonitrile (B1318732) as starting materials for a multi-step synthesis of pyrimidin-4-amine derivatives. The yields of key intermediates varied depending on the isomer used, demonstrating how the substituent positions affect reactivity and synthetic efficiency. nih.gov

| Starting Isomer | Intermediate Product | Yield (%) |

| This compound | Intermediate 2b | 85.5% |

| 3-Fluoro-4-methylbenzonitrile | Intermediate 2c | 86.8% |

| 2,3-Difluoro-4-methylbenzonitrile | Intermediate 2d | 84.2% |

| Data from a comparative synthesis of insecticidal intermediates. nih.gov |

Furthermore, the applications of these isomers diverge significantly. While this compound is a documented precursor for agrochemicals, its isomer 4-fluoro-2-methylbenzonitrile is used in the synthesis of high-performance TADF emitters for the electronics industry. nih.govossila.com This distinction underscores that subtle changes in molecular structure can lead to vastly different macroscopic properties and applications, making the selection of the correct isomer a crucial decision in synthetic design. The study of these different isomers is fundamental to precisely understanding structure-performance relationships in applied chemistry.

Computational Investigations of this compound Remain Largely Undocumented in Public Research

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for understanding the intrinsic properties of molecules. Such studies provide valuable insights into optimized geometrical parameters (bond lengths and angles), conformational possibilities, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity and stability. Furthermore, analyses such as Molecular Electrostatic Potential (MEP) mapping and Mulliken atomic charges help in elucidating the charge distribution and potential sites for electrophilic and nucleophilic attack.

While detailed computational data is absent for this compound, research is available for its isomers, including 3-fluoro-4-methylbenzonitrile and 2-fluoro-5-methylbenzonitrile (B33194). ijrte.orgresearchgate.netresearchgate.netorientjchem.org These studies offer a glimpse into the computational analysis of closely related structures. For instance, investigations on these isomers have successfully employed DFT methods with basis sets like B3LYP/6-311++G(d,p) to calculate their optimized geometries, vibrational frequencies, HOMO-LUMO gaps, and other quantum chemical parameters. ijrte.orgorientjchem.org

For example, a study on 3-fluoro-4-methylbenzonitrile provided a detailed analysis of its optimized bond lengths, bond angles, and dihedral angles. orientjchem.org It also reported on its HOMO-LUMO energy gap and Mulliken atomic charges, offering insights into its electronic structure and charge distribution. researchgate.netorientjchem.org Similarly, computational studies on other substituted benzonitriles have explored their molecular electrostatic potential maps to identify reactive sites. ijrte.orgresearchgate.net

The absence of specific computational data for this compound in the public domain presents a knowledge gap. Such a study would be valuable for a complete understanding of the structure-property relationships within this family of compounds and for the rational design of new materials and molecules with desired characteristics. Although this compound is utilized in synthetic chemistry, for instance as a starting material for more complex molecules, the detailed theoretical investigation that would underpin a deeper understanding of its reactivity and properties has yet to be published. hep.com.cn

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Methylbenzonitrile

Vibrational Spectroscopy Predictions and Assignments

For related isomers like 3-fluoro-4-methylbenzonitrile (B68015) and 2-fluoro-5-methylbenzonitrile (B33194), detailed vibrational analyses have been performed. researchgate.netorientjchem.org These studies typically involve the calculation of harmonic vibrational frequencies, which are then often scaled to improve agreement with experimental data. The assignments of these calculated frequencies to specific vibrational modes are made based on the potential energy distribution (PED).

Theoretical Infrared (FT-IR) Spectra

A predicted FT-IR spectrum for 2-fluoro-4-methylbenzonitrile, based on dedicated quantum chemical calculations, is not documented in the searched scientific reports. Such a spectrum would provide information on the infrared-active vibrational modes and their intensities. For analogous molecules, the C≡N stretching vibration is a prominent feature, typically appearing in the 2220-2240 cm⁻¹ region. orientjchem.org Other characteristic bands would include C-H stretching, C-C stretching of the aromatic ring, and C-F stretching vibrations.

Theoretical Raman (FT-Raman) Spectra

Similarly, a theoretically predicted FT-Raman spectrum for this compound is not available in the reviewed literature. A theoretical Raman spectrum complements the FT-IR data by providing information on Raman-active modes. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Normal Mode Analysis and Vibrational Assignments

A normal mode analysis, which describes the collective motions of atoms in a molecule for each vibrational frequency, has not been specifically reported for this compound. Such an analysis for its isomers has allowed for the detailed assignment of each of the 42 expected normal modes of vibration for a molecule of this size. orientjchem.org These assignments are crucial for a fundamental understanding of the molecular dynamics.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of this compound through computational methods has not been a specific focus of the available research. NLO properties are significant for applications in optoelectronics and photonics.

Polarizability and Hyperpolarizability Calculations

Specific calculations of the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) for this compound are not found in the surveyed literature. For related benzonitrile (B105546) derivatives, these properties are often calculated using DFT methods to evaluate their NLO potential. orientjchem.org The magnitude of the hyperpolarizability is a key indicator of a molecule's NLO activity.

Quantum Chemical Methods for Mechanistic Elucidation of Reactions Involving this compound

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing fundamental insights into how chemical transformations occur. Quantum chemical methods have emerged as powerful tools in this endeavor, offering a lens into the transient and high-energy species that govern the course of a reaction. acs.org For reactions involving this compound, theoretical investigations, primarily using Density Functional Theory (DFT), are crucial for understanding reactivity, predicting outcomes, and designing novel synthetic pathways. While specific, in-depth mechanistic studies for every reaction involving this compound are not extensively documented, the principles and applications of these computational methods to analogous systems provide a clear framework for how such investigations are conducted.

Quantum chemical calculations allow researchers to map the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. By identifying the minima (reactants, intermediates, and products) and the saddle points (transition states) on this surface, a detailed reaction pathway can be constructed. Key parameters derived from these calculations include activation energies (the energy barrier that must be overcome for a reaction to proceed) and reaction enthalpies (the net energy change of the reaction).

A significant area where quantum chemical methods are applied is in understanding the influence of substituents on reaction pathways. For benzonitrile derivatives, the electronic nature of substituents on the aromatic ring can profoundly affect the reactivity of both the nitrile group and the ring itself. For instance, in the context of metal-catalyzed cross-coupling reactions, DFT calculations can elucidate the mechanism of C-C or C-H bond activation.

A pertinent example, although not on this compound itself, is the study of C-CN bond activation in various fluorinated benzonitriles by a nickel complex. acs.org In this research, DFT calculations were employed to investigate the reaction pathways leading from an initial η²-nitrile complex to the final C-CN bond activation product. The calculations helped to identify the transition state structures and determine the relative energies of intermediates and transition states for different isomers, including 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. acs.org This type of study reveals how the position of the fluorine atom influences the thermodynamics and kinetics of the reaction, providing insights that are directly applicable to understanding the reactivity of the closely related this compound.

Another relevant application of quantum chemistry is in studying cycloaddition reactions. For example, DFT studies have been used to explore the [3+2] cycloaddition reactions of benzonitrile oxides with various dipolarophiles. researchgate.netmdpi.comacademie-sciences.fr These studies determine the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. The calculations can reveal whether a reaction proceeds through a concerted or a stepwise mechanism and how the electronic properties of the reactants control the outcome. researchgate.netmdpi.com

While direct mechanistic elucidation for reactions of this compound is a field ripe for further exploration, existing research on related compounds demonstrates the power of quantum chemical methods. For example, in the synthesis of pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole (B8745197) motif, this compound is used as a starting material. oup.com Although the published study focuses on the final products, quantum chemical calculations could be applied to elucidate the mechanism of the initial reaction steps, such as the formation of the N-hydroxybenzamidine intermediate from the nitrile.

The general workflow for such a mechanistic investigation using quantum chemical methods would involve:

Geometry Optimization: The three-dimensional structures of the reactants, products, and all plausible intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the nature of the optimized structures. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate energies.

Reaction Pathway Mapping: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a transition state connects the correct reactants and products.

Below is an illustrative data table showing the kind of information that can be obtained from DFT calculations for a hypothetical reaction step involving a substituted benzonitrile. The data is based on general knowledge and not from a specific study on this compound due to the lack of available literature.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Step

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0.0 | 0 |

| Transition State | +25.3 | +24.8 | 1 |

| Intermediate | -5.7 | -5.1 | 0 |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Fluoro 4 Methylbenzonitrile

Experimental Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for probing the molecular structure of 2-Fluoro-4-methylbenzonitrile. By measuring the vibrational motions of the atoms within the molecule, these techniques provide a unique "fingerprint" that allows for structural confirmation and identification. The vibrational modes of substituted benzonitriles are well-documented, providing a strong basis for interpreting the spectra of the title compound. nih.govsciencepublishinggroup.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For this compound, the key functional groups—nitrile (C≡N), fluoro (C-F), and methyl (CH₃)—along with the benzene (B151609) ring, give rise to characteristic absorption peaks.

The analysis of related molecules, such as 2-fluoro-5-methylbenzonitrile (B33194) and 3-fluoro-4-methylbenzonitrile (B68015), provides insight into the expected vibrational frequencies. orientjchem.orgresearchgate.net The nitrile group (C≡N) stretching vibration is one of the most characteristic and intense peaks in the spectrum, typically appearing in the 2220-2240 cm⁻¹ region. orientjchem.orgorientjchem.org The C-F stretching vibration is expected in the range of 1360-1000 cm⁻¹. orientjchem.org The methyl group gives rise to symmetric and asymmetric stretching vibrations, typically observed around 3000 cm⁻¹ and 2986 cm⁻¹, respectively, as well as in-plane bending and rocking modes at lower frequencies. orientjchem.org Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1650-1400 cm⁻¹ range. orientjchem.org

Table 1: Expected FT-IR Vibrational Frequencies and Assignments for this compound Data is inferred from studies on isomeric and related substituted benzonitriles. sciencepublishinggroup.comorientjchem.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | > 3000 | Stretching vibration of C-H bonds on the benzene ring |

| CH₃ Asymmetric Stretch | ~2986 | Asymmetric stretching of C-H bonds in the methyl group |

| CH₃ Symmetric Stretch | ~3000 | Symmetric stretching of C-H bonds in the methyl group |

| C≡N Stretch | 2220 - 2240 | Stretching vibration of the nitrile triple bond |

| C-C Ring Stretch | 1400 - 1650 | Stretching vibrations of the carbon-carbon bonds in the benzene ring |

| CH₃ In-plane Bend | ~1499 | Bending vibration of the methyl group within the plane |

| C-F Stretch | 1000 - 1360 | Stretching vibration of the carbon-fluorine bond |

| CH₃ Rocking Mode | ~1069 | Rocking motion of the methyl group |

| C-H Out-of-plane Bend | 800 - 950 | Bending vibration of C-H bonds out of the plane of the benzene ring |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.

For this compound, the C≡N stretch is also a prominent feature in the FT-Raman spectrum, appearing in a similar range as in the FT-IR spectrum. orientjchem.org The symmetric vibrations of the benzene ring and the C-C backbone are typically strong in Raman spectra. sciencepublishinggroup.com The FT-Raman spectrum of 3-fluoro-4-methylbenzonitrile shows a C≡N peak at 2221 cm⁻¹ and C-F vibrations at 1285 cm⁻¹. orientjchem.org Similar to FT-IR, methyl group vibrations and C-H bending modes are also observable. orientjchem.org The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation. jchps.comsemanticscholar.org

Table 2: Expected FT-Raman Vibrational Frequencies and Assignments for this compound Data is inferred from studies on isomeric and related substituted benzonitriles. sciencepublishinggroup.comorientjchem.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | > 3000 | Stretching vibration of C-H bonds on the benzene ring |

| CH₃ Asymmetric Stretch | ~2986 | Asymmetric stretching of C-H bonds in the methyl group |

| C≡N Stretch | ~2221 | Stretching vibration of the nitrile triple bond |

| C-C Ring Stretch | 1400 - 1600 | Stretching vibrations of the carbon-carbon bonds in the benzene ring |

| C-F Stretch | ~1285 | Stretching vibration of the carbon-fluorine bond |

| C-CH₃ Stretch | ~1217 | Stretching vibration of the bond between the ring and methyl group |

| C-H Out-of-plane Bend | 800 - 950 | Bending vibration of C-H bonds out of the plane of the benzene ring |

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) in Research of this compound

While vibrational spectroscopy confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide deeper insights into the molecular skeleton and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns (coupling) of the aromatic protons would confirm their relative positions on the benzene ring with respect to the fluorine and methyl substituents. ¹³C NMR would identify all the unique carbon atoms, including those in the nitrile, methyl, and benzene ring carbons, with their chemical shifts influenced by the attached fluorine and nitrile groups. Furthermore, ¹⁹F NMR would provide a single, sharp signal characteristic of the fluorine environment, confirming its presence and electronic surroundings.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In MS analysis of this compound, the molecule would be ionized to produce a molecular ion [M]⁺. The mass-to-charge ratio of this ion would confirm the molecular weight of 135.14 g/mol . nih.gov High-resolution mass spectrometry could further verify the elemental formula, C₈H₆FN. Analysis of the fragmentation pattern would provide additional structural evidence, as the molecular ion would break apart in a predictable manner, losing fragments such as HCN or CH₃.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity. These techniques are also invaluable for monitoring the progress of a chemical reaction in real-time.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the structure of this compound, it is expected to have sufficient volatility and thermal stability to be suitable for GC analysis. In a typical GC application, the compound would be injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the compound between the two phases. A non-polar or mid-polar capillary column would likely be effective. A flame ionization detector (FID) would provide high sensitivity for this organic analyte, while a mass spectrometer used as a detector (GC-MS) would offer definitive identification of the peak corresponding to the title compound. GC is an excellent tool for determining the percentage purity of a sample.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, a reversed-phase HPLC method would be most common. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound would be separated from more polar or less polar impurities based on its retention time on the column. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light. HPLC is widely used for purity analysis and for monitoring reaction progress by taking small aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants and products.

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

A comparative analysis is a cornerstone of modern chemical analysis, providing a powerful tool for the validation of both experimental findings and theoretical models. This section would typically involve a detailed comparison of experimentally measured spectroscopic data with data obtained from computational methods, such as Density Functional Theory (DFT).

For a compound like this compound, this analysis would encompass several spectroscopic techniques:

Vibrational Spectroscopy (FT-IR and FT-Raman): Experimental FT-IR and FT-Raman spectra would be recorded to observe the vibrational modes of the molecule. Concurrently, theoretical calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict the vibrational frequencies. orientjchem.orgiapaar.com A meticulous comparison of the experimental and scaled theoretical wavenumbers allows for the precise assignment of fundamental vibrational modes, including the characteristic C≡N stretch, C-F stretch, and the various modes of the benzene ring and methyl group. Studies on related isomers like 3-Fluoro-4-methylbenzonitrile have successfully utilized this approach to assign their vibrational spectra with a high degree of confidence. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for determining the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, would be compared against the experimental values. This comparison is invaluable for confirming the structural assignment of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the compound would be investigated using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). analis.com.my Comparing these theoretical predictions with the experimental spectrum helps in understanding the electronic properties and the influence of the substituents on the benzonitrile (B105546) core.

Data Tables:

In a typical study, the comparative data would be presented in detailed tables. For instance, a vibrational analysis table would list the experimental FT-IR and FT-Raman frequencies alongside the calculated (scaled) frequencies and their corresponding potential energy distribution (PED), which describes the contribution of different internal coordinates to each normal mode. Similarly, tables for NMR would compare experimental and theoretical chemical shifts for each nucleus.

Research Findings:

The primary research finding from such a comparative analysis is the validation of the molecular structure and a detailed understanding of its spectroscopic properties. Discrepancies between experimental and theoretical data can also provide insights into intermolecular interactions in the solid state or solvent effects in solution.

Despite a thorough search for relevant literature, specific studies presenting a comparative analysis of experimental and theoretical spectroscopic data for this compound could not be located. While raw spectral data may exist in databases researchgate.net, the in-depth computational and comparative analysis required for a detailed scientific article is not yet published. The extensive research on its isomers, however, provides a clear and established methodology for future studies to follow. orientjchem.orgresearchgate.netanalis.com.my Therefore, the detailed spectroscopic characterization and comparative analysis of this compound represents a valuable opportunity for future research in the field of molecular spectroscopy and computational chemistry.

Future Research Directions and Emerging Applications of 2 Fluoro 4 Methylbenzonitrile

Exploration of New Derivatization Pathways for Enhanced Functionality

The reactivity of the nitrile group and the aromatic ring of 2-Fluoro-4-methylbenzonitrile makes it a prime candidate for the synthesis of novel, high-value molecules. Future research will likely focus on developing innovative derivatization pathways to create compounds with enhanced or entirely new functionalities.

Key areas of exploration include:

Synthesis of Heterocyclic Compounds: The nitrile group is a versatile precursor for creating various nitrogen-containing heterocycles, such as tetrazoles, triazines, and pyrimidines. These structures are core components of many biologically active compounds. Research into novel cyclization reactions using this compound could yield new classes of pharmaceuticals and agrochemicals. chemimpex.com

Advanced Bioactive Molecules: As a key intermediate, this compound is instrumental in designing molecules that target specific biological pathways. chemimpex.comchemimpex.com Future work will involve multi-step syntheses to build complex structures for potential use as anti-inflammatory or anti-cancer agents. chemimpex.com The strategic placement of the fluoro and methyl groups can be leveraged to fine-tune the steric and electronic properties of the final molecule, potentially improving its efficacy and metabolic stability. uni-muenster.denbinno.com

Polymer and Materials Science: Derivatization of the nitrile or the aromatic ring can lead to the creation of novel monomers for specialty polymers. These materials could exhibit improved thermal stability and chemical resistance, making them suitable for demanding industrial applications. chemimpex.com

| Potential Derivatization Reaction | Target Compound Class | Potential Application Area |

| Cycloaddition Reactions (e.g., with azides) | Tetrazoles | Pharmaceuticals, Agrochemicals |

| Reductive Cyclization | Pyrrolidines, Piperidines | Drug Discovery |

| Partial Reduction/Hydrolysis | Aromatic Amides/Amines | Chemical Intermediates |

| Cross-coupling Reactions | Substituted Biphenyls | Advanced Materials, Ligands |

Investigation of this compound in Catalytic Systems

The electronic properties imparted by the fluorine and nitrile groups suggest that derivatives of this compound could be valuable in the field of catalysis.

Future research directions include:

Ligand Development: The nitrogen atom of the nitrile group or other functional groups introduced through derivatization can act as a coordination site for transition metals. Research is ongoing to synthesize ligands from derivatives of compounds like 4-aminoantipyrine, which can then form stable and catalytically active complexes with metals such as copper, nickel, and zinc. nih.gov These complexes could be designed to catalyze a wide range of organic transformations with high efficiency and selectivity.

Organocatalysis: Fluorinated organic molecules are being explored as organo-catalysts. mdpi.com The unique stereoelectronic effects of the fluorine atom can influence the transition state of a reaction, enabling new types of asymmetric transformations. uni-muenster.de Derivatives of this compound could be investigated for their potential to catalyze reactions such as aldol (B89426) additions or Michael reactions.

Precursors to Catalytic Materials: The compound could also serve as a precursor for synthesizing solid-state catalysts or materials that support catalytic nanoparticles, where the fluorine content can modify the surface properties and catalytic activity.

Integration into Sustainable Chemical Manufacturing Processes

Aligning chemical production with the principles of green chemistry and the circular economy is a major global challenge. hbm4eu.eufidra.org.ukundp.org this compound and its synthesis pathways are part of this transition.

Emerging research focuses on:

Greener Synthesis Routes: While current methods often rely on palladium catalysts, future work aims to develop more sustainable catalytic systems, potentially using more earth-abundant metals or biocatalysis. Research into processes that minimize the use of hazardous solvents and reduce energy consumption is critical. mpg.de For example, developing routes that use safer reagents, such as sodium bisulphate monohydrate in solvents like toluene (B28343), represents a move away from more toxic and difficult-to-handle reactants. google.com

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Future research will optimize reaction conditions to minimize byproduct formation and facilitate easier purification, thereby reducing chemical waste. google.com

Circular Economy Integration: In a circular economy, waste is minimized, and materials are reused. hbm4eu.eufidra.org.uk Research can explore the potential for recycling fluorinated materials derived from this compound. This includes developing methods to recover and reuse catalysts from its synthesis and creating polymers that can be chemically recycled back to their monomeric units, preventing the release of persistent fluorinated compounds into the environment. fidra.org.uk

Potential in Advanced Sensing and Imaging Technologies

Fluorinated compounds are increasingly used in materials for electronics and imaging due to their unique photophysical properties. nbinno.comrsc.org While direct applications of this compound are still emerging, research on analogous structures provides a clear roadmap for future investigation.

Potential applications include:

OLED Materials: Fluorinated benzonitriles are key components in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). nbinno.comnbinno.com They serve as precursors for Thermally Activated Delayed Fluorescence (TADF) emitters, which significantly improve the efficiency of OLED devices. nbinno.comnbinno.comossila.com Research on this compound could lead to new host or emitter materials for next-generation displays and lighting that are brighter and more energy-efficient. nbinno.comossila.com

Fluorescent Probes and Sensors: The benzonitrile (B105546) structure can be part of a larger chromophore system in fluorescent probes. The electron-withdrawing nature of the fluorine and nitrile groups can be used to tune the absorption and emission wavelengths of a molecule. nih.gov This could enable the development of selective fluorescent probes for detecting specific ions or biomolecules, with applications in medical diagnostics and environmental monitoring. nih.govyoutube.com

Mechanofluorochromic Materials: Some benzonitrile derivatives exhibit mechanofluorochromic properties, where their fluorescence color changes in response to mechanical stress. rsc.org This opens up possibilities for creating novel stress sensors and smart materials based on this compound derivatives.

| Technology Area | Potential Role of this compound Derivatives | Key Performance Metric |

| OLEDs | Precursor for TADF Emitters or Host Materials | External Quantum Efficiency (EQE), Power Efficiency |

| Fluorescent Probes | Core structure of a fluorophore | Sensitivity, Selectivity, Quantum Yield |

| Chemical Sensors | Active material in optical sensors | Response Time, Detection Limit |

| Smart Materials | Mechanofluorochromic component | Luminescence Color Change, Stress Sensitivity |

Synergistic Applications with Other Fluorinated Compounds

The strategic incorporation of fluorine into organic molecules is a powerful tool in drug design and materials science. mdpi.comnih.gov The properties of this compound can be further enhanced when used in conjunction with other fluorinated building blocks.

Future research avenues include:

Polyfluorinated Systems: Combining this compound with other fluorinated aromatic or aliphatic units can create molecules with unique conformational properties and enhanced biological activity. uni-muenster.de The cumulative effect of multiple fluorine atoms can lead to significant changes in lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery. nih.gov

Advanced Polymer Blends: In materials science, blending polymers derived from this compound with other fluoropolymers could result in materials with synergistic properties, such as enhanced chemical resistance, low surface energy (hydrophobicity), and superior thermal stability.

Formulations for Agrochemicals: The efficacy of agrochemicals often depends on the formulation. biesterfeld.no Combining an active ingredient derived from this compound with fluorinated surfactants or adjuvants could improve its stability, solubility, and uptake by plants, leading to more effective and environmentally friendly crop protection solutions. biesterfeld.noossila.com

Multi-Disciplinary Research Collaborations for Broadening Impact

The diverse potential of this compound necessitates a collaborative research approach to fully realize its impact. Bridging the gap between fundamental chemistry and applied sciences is crucial for translating laboratory discoveries into real-world solutions.

Key collaborations could involve:

Chemistry and Medicinal Biology: Synthetic chemists can design and create new derivatives, while medicinal chemists and biologists can screen these compounds for biological activity, leading to the discovery of new drug candidates. uni-muenster.de This synergy is essential for tackling complex diseases.

Materials Science and Engineering: Chemists can develop novel fluorinated polymers and electronic materials, which engineers can then fabricate into devices like OLEDs, sensors, and high-performance coatings. nbinno.com This collaboration drives innovation in consumer electronics and industrial materials. nbinno.com

Chemical Engineering and Environmental Science: Chemical engineers can work on scaling up sustainable synthesis processes for this compound, while environmental scientists can assess the lifecycle and environmental impact of the resulting products, ensuring that new technologies are both effective and eco-friendly. sioc.ac.cn

This multi-disciplinary approach will ensure that the full potential of this compound as a key building block is harnessed, leading to scientific breakthroughs and technological advancements across a wide spectrum of fields. mdpi.comsioc.ac.cn

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.